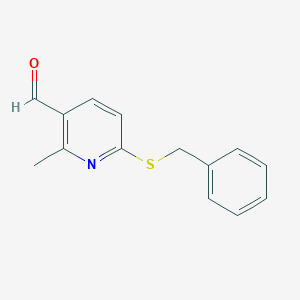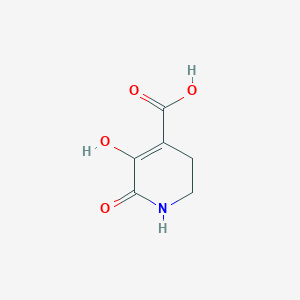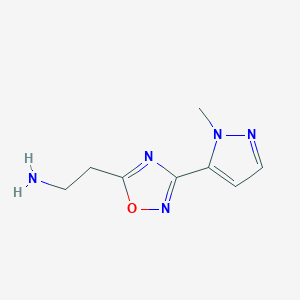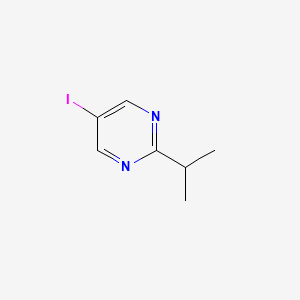
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylique est un composé hétérocyclique qui comporte un cycle pyridine, un cycle pyrimidine et un cycle pyrrolidine. Les composés avec de telles structures sont souvent d’intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylique implique généralement une synthèse organique en plusieurs étapes. Une approche courante pourrait inclure :
Formation du cycle pyrimidine : À partir d’un précurseur approprié, comme une urée ou une guanidine substituée, le cycle pyrimidine peut être formé par des réactions de cyclisation.
Introduction du cycle pyridine : Le cycle pyridine peut être introduit par des réactions de couplage croisé, telles que le couplage de Suzuki ou de Heck, en utilisant des dérivés de pyridine appropriés.
Fixation du cycle pyrrolidine : Le cycle pyrrolidine peut être introduit par des réactions de substitution nucléophile ou une amination réductrice.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de principes de chimie verte et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrrolidine, conduisant à la formation de N-oxydes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction pourraient cibler les cycles pyridine ou pyrimidine, conduisant potentiellement à des produits partiellement ou totalement hydrogénés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux avec un catalyseur au palladium peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (pour la substitution électrophile) ou les réactifs organométalliques (pour la substitution nucléophile) sont couramment utilisés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner des N-oxydes, tandis que la substitution pourrait introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
L’acide 4-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylique peut avoir des applications dans divers domaines :
Chimie : Comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde ou ligand dans des dosages biochimiques.
Médecine : Applications thérapeutiques possibles en raison de sa similitude structurale avec des composés bioactifs connus.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylique dépendrait de sa cible biologique spécifique. Il pourrait interagir avec des enzymes, des récepteurs ou d’autres protéines, modulant leur activité par le biais d’interactions de liaison. Les cibles moléculaires et les voies exactes nécessiteraient une validation expérimentale.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la 4-(pyridin-3-yl)pyrimidine : Ces composés partagent les cycles pyridine et pyrimidine, mais manquent du cycle pyrrolidine.
Dérivés de la 2-(pyrrolidin-1-yl)pyrimidine : Ces composés partagent les cycles pyrimidine et pyrrolidine, mais manquent du cycle pyridine.
Unicité
La présence des trois cycles (pyridine, pyrimidine et pyrrolidine) dans l’acide 4-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylique peut conférer des propriétés uniques, telles qu’une affinité de liaison accrue à certaines cibles biologiques ou des propriétés pharmacocinétiques améliorées.
Propriétés
Formule moléculaire |
C14H14N4O2 |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
4-pyridin-3-yl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c19-13(20)11-9-16-14(18-6-1-2-7-18)17-12(11)10-4-3-5-15-8-10/h3-5,8-9H,1-2,6-7H2,(H,19,20) |
Clé InChI |
BVVRETWARCAVCS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)


![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)


![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)


![3,4,5,6,7,8-Hexahydro-2H-thiopyrano[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B11790292.png)

![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)
![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)
